N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a cyclic structure, which is indicated by the term “tetrahydrobenzo[b][1,4]oxazepin” in its name. This suggests that it contains a benzene ring (a six-membered ring with alternating double bonds), which is fused with an oxazepine ring (a seven-membered ring containing an oxygen and a nitrogen atom). The “3,3-dimethyl-4-oxo-5-propyl” part of the name indicates that there are two methyl groups (CH3) and one propyl group (CH2CH2CH3) attached to the ring, and that there is a carbonyl group (C=O) at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and oxazepine rings would give the molecule a rigid, cyclic structure. The various functional groups attached to the rings would likely influence the molecule’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. For example, the presence of the benzene ring could make the compound relatively stable and nonpolar, while the carbonyl group could make it more reactive .Scientific Research Applications
Organocatalytic Asymmetric Reactions
The study by Bing Li, Ye Lin, and D. Du (2019) on the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines highlights the significance of such compounds in medicinal chemistry. The reaction yielded various cyclic amines with chiral tetrasubstituted C–F stereocenters, showcasing the potential for creating enantioselective compounds with high yields and selectivity, which is crucial for drug development and synthesis of biologically active molecules (Li, Lin, & Du, 2019).
Carbonic Anhydrase Inhibitors
A. Sapegin et al. (2018) demonstrated the synthesis of [1,4]oxazepine-based primary sulfonamides, revealing their strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. This study underscores the potential of oxazepine sulfonamides, including compounds structurally similar to the one , in developing new inhibitors for enzyme targets, which can lead to novel therapeutic agents (Sapegin et al., 2018).
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFKDANBPZBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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